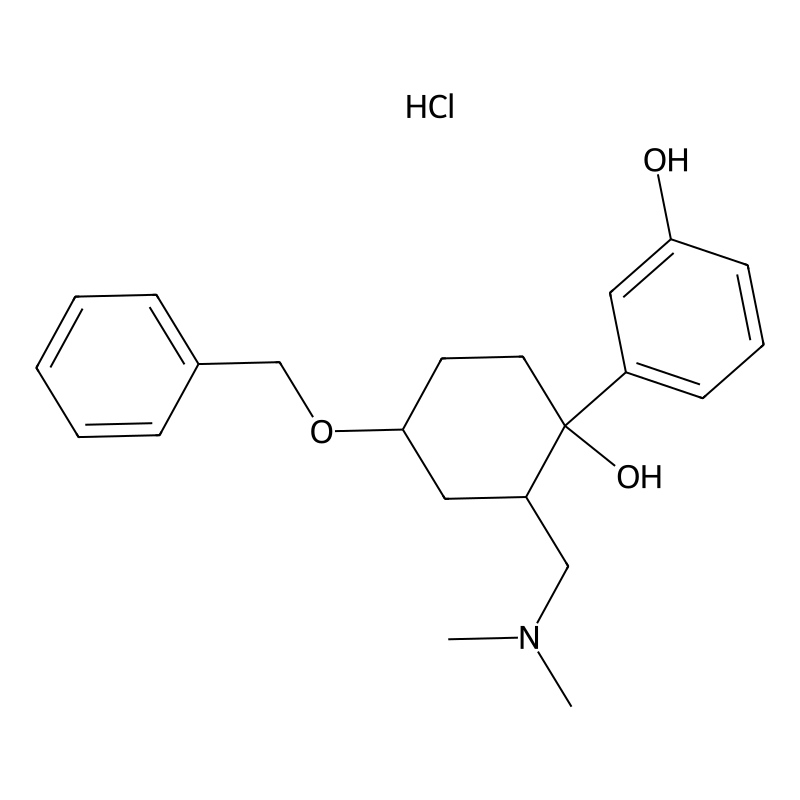

3-(4-(Benzyloxy)-2-((dimethylamino)methyl)-1-hydroxycyclohexyl)phenol hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3-(4-(Benzyloxy)-2-((dimethylamino)methyl)-1-hydroxycyclohexyl)phenol hydrochloride is a complex organic compound characterized by its unique structure, which consists of a phenolic core substituted with a benzyloxy group and a dimethylaminomethyl group. Its molecular formula is with a molecular weight of approximately 405.93 g/mol . The compound is soluble in water and exhibits properties typical of phenolic compounds, including potential biological activity.

Due to the lack of information on its use in research, there is no data available on the mechanism of action of this compound.

Chemical Properties and Availability:

Potential Biological Activities:

While the specific mechanisms of action and biological activities of 3-(4-(Benzyloxy)-2-((dimethylamino)methyl)-1-hydroxycyclohexyl)phenol hydrochloride are not fully elucidated, it has been cited in several scientific research articles for its potential involvement in various biological processes:

- Cancer Biology: A 2013 study published in the journal "Oncogene" suggests that the compound may have anti-cancer properties, potentially affecting cell proliferation and migration in certain cancer cell lines [].

- Endocrinology and Hormones: A 2018 study published in "Endocrinology" investigated the compound's potential effects on hormone-related signaling pathways [].

- Other Areas of Research: The compound has also been mentioned in research articles related to immunology/inflammation, neuroscience, and membrane transporter/ion channel activity, although the specific details and functionalities remain under investigation [, , ].

- Ether Formation: The benzyloxy group can participate in etherification reactions.

- Acid-Base Reactions: As a phenolic compound, it can donate protons, making it reactive with bases.

- Nucleophilic Substitution: The dimethylamino group can act as a nucleophile, allowing for substitution reactions with electrophiles.

These reactions are crucial for modifying the compound for various applications in medicinal chemistry and material science.

Research indicates that compounds similar to 3-(4-(Benzyloxy)-2-((dimethylamino)methyl)-1-hydroxycyclohexyl)phenol hydrochloride may exhibit significant biological activities. These include:

- Antidepressant Effects: Compounds with similar structures have been studied for their potential antidepressant properties.

- Neuroprotective Activity: Some derivatives have shown promise in protecting neuronal cells from oxidative stress.

- Antimicrobial Properties: Certain phenolic compounds possess antimicrobial activity, which may extend to this compound.

The synthesis of 3-(4-(Benzyloxy)-2-((dimethylamino)methyl)-1-hydroxycyclohexyl)phenol hydrochloride typically involves several steps:

- Formation of the Phenolic Core: Starting from a suitable phenol derivative, the core structure is synthesized through electrophilic aromatic substitution.

- Introduction of the Benzyloxy Group: This can be achieved via a nucleophilic substitution reaction using benzyl chloride or similar reagents.

- Dimethylaminomethylation: The introduction of the dimethylaminomethyl group is accomplished through reductive amination techniques.

- Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by reacting the base form of the compound with hydrochloric acid.

Each step requires careful optimization to ensure high yields and purity.

3-(4-(Benzyloxy)-2-((dimethylamino)methyl)-1-hydroxycyclohexyl)phenol hydrochloride has potential applications in various fields:

- Pharmaceuticals: Due to its biological activity, it may be explored as a candidate for drug development, particularly in treating neurological disorders.

- Chemical Research: It serves as an important intermediate in organic synthesis and medicinal chemistry.

- Material Science: Its unique properties may allow for applications in developing new materials or coatings.

Interaction studies involving 3-(4-(Benzyloxy)-2-((dimethylamino)methyl)-1-hydroxycyclohexyl)phenol hydrochloride focus on its binding affinity and interactions with biological targets such as enzymes and receptors. Preliminary studies suggest that it may interact with serotonin receptors, which could explain its potential antidepressant effects. Further investigations using techniques like molecular docking and in vitro assays are necessary to elucidate these interactions fully.

Several compounds share structural similarities with 3-(4-(Benzyloxy)-2-((dimethylamino)methyl)-1-hydroxycyclohexyl)phenol hydrochloride. Notable examples include:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Hydroxy-N,N-dimethylaniline | Contains a dimethylamino group | Simpler structure, lacks cyclohexyl ring |

| Desvenlafaxine | Antidepressant agent | Proven clinical efficacy; different functional groups |

| 4-(Benzyloxy)phenol | Basic phenolic structure | Lacks additional amine functionality |

The uniqueness of 3-(4-(Benzyloxy)-2-((dimethylamino)methyl)-1-hydroxycyclohexyl)phenol hydrochloride lies in its complex arrangement of functional groups that may enhance its biological activity compared to simpler analogs.

3-(4-(Benzyloxy)-2-((dimethylamino)methyl)-1-hydroxycyclohexyl)phenol hydrochloride is a synthetic organic compound with the CAS number 1841081-56-8 and molecular formula C₂₂H₃₀ClNO₃ (molecular weight: 391.9315 g/mol).

The compound is classified as a hydrochloride salt of a cyclohexanol derivative with a phenol group, benzyloxy substituent, and dimethylaminomethyl side chain.

Relationship to O-Desmethyltramadol and Tramadol Derivatives

This compound is structurally and functionally linked to O-desmethyltramadol (O-DSMT), the primary active metabolite of tramadol. Tramadol (C₁₅H₂₁NO₂) undergoes hepatic demethylation via CYP2D6 to form O-DSMT, which exhibits µ-opioid receptor agonism and enhanced analgesic potency compared to tramadol.

Key distinctions include:

- Benzyloxy Protection: The 4-position benzyloxy group in the current compound distinguishes it from O-DSMT, which lacks this substituent.

- Synthetic Intermediacy: The benzyloxy group is likely a protecting group used during synthetic routes to O-DSMT derivatives, facilitating selective functionalization.

- Salt Formation: The hydrochloride salt enhances solubility and stability, a common modification in pharmaceutical intermediates.

Structural Features and Functional Groups

The compound’s structure integrates multiple pharmacophoric elements:

The cyclohexanol core and phenol moiety are conserved in tramadol analogs, while the benzyloxy and dimethylaminomethyl groups represent synthetic modifications.

Historical Context of Development and Research Significance

The compound emerged from efforts to optimize tramadol derivative synthesis, particularly for O-DSMT production. Key developments include:

- Synthetic Challenges: Early O-DSMT synthesis relied on hazardous reagents (e.g., diisobutylaluminium hydride) or low-yield chromatographic purification.

- Industrial Scalability: Modern methods use phase-transfer catalysis with potassium hydroxide in polyethylene glycol, enabling high-purity (>90%) O-DSMT with minimal waste.

- Protecting Group Strategy: The benzyloxy group in this compound aligns with benzyl ether protection strategies, widely employed to stabilize hydroxyl groups during multi-step syntheses.

This compound’s research significance lies in its role as a protected intermediate for opioid receptor-targeted analogs, particularly those avoiding CYP2D6-dependent activation.

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₂H₃₀ClNO₃ |

| Molecular Weight (g/mol) | 391.93 |

| CAS Registry Number | 1841081-56-8 |

| InChI Key | FYZAOONCMZPBAR-UHFFFAOYSA-N |

| SMILES | OC1=CC=CC(C2(O)C(CN(C)C)CC(OCC3=CC=CC=C3)CC2)=C1.[H]Cl |

| IUPAC Name | 3-[2-[(dimethylamino)methyl]-1-hydroxy-4-phenylmethoxycyclohexyl]phenol;hydrochloride |

The structural architecture reveals a phenol ring substituted at the meta position with a complex cyclohexyl derivative [1] [4]. The cyclohexyl ring bears a hydroxyl group at position 1, a dimethylamino methyl substituent at position 2, and a benzyloxy group at position 4 [2]. The hydrochloride salt formation occurs through protonation of the dimethylamino nitrogen, resulting in the ionic structure characteristic of pharmaceutical hydrochloride salts [3] [4].

The benzyloxy functional group contributes significantly to the molecular size and lipophilic character, while the dimethylamino group provides basic properties essential for salt formation [21] [22]. The presence of multiple hydroxyl groups creates opportunities for hydrogen bonding interactions, influencing both intramolecular and intermolecular associations [23] [24].

Physical State and Organoleptic Characteristics

The compound exists as a solid crystalline material under standard temperature and pressure conditions, consistent with the typical physical state of organic hydrochloride salts [18] [19]. Hydrochloride salts generally exhibit enhanced crystallinity compared to their free base forms due to the ionic interactions between the protonated amine and chloride anion [27] [29].

Table 2: Physical State and Organoleptic Characteristics

| Property | Observation | Notes |

|---|---|---|

| Physical State | Solid | Typical for organic hydrochloride salts |

| Crystal Form | Crystalline | Enhanced by ionic interactions |

| Appearance | Not specified in literature | Limited experimental data available |

| Color | Not reported | Commonly white to off-white for hydrochloride salts |

| Odor | Not characterized | Insufficient data in current sources |

The crystalline nature of hydrochloride salts typically results from the ordered arrangement of cationic and anionic species within the crystal lattice [18] [27]. The presence of the bulky benzyloxy and cyclohexyl groups may influence the packing efficiency and crystal morphology, potentially affecting properties such as particle size distribution and flow characteristics [29].

The organoleptic properties, including color, odor, and taste, have not been extensively characterized in the available literature [3] [4]. However, based on structural analogs and general hydrochloride salt behavior, the compound would be expected to present as a white to off-white crystalline powder with minimal odor [18] [29].

Solubility Profile in Various Solvents

The solubility characteristics of 3-(4-(Benzyloxy)-2-((dimethylamino)methyl)-1-hydroxycyclohexyl)phenol hydrochloride are influenced by its amphiphilic nature, combining hydrophilic ionic components with lipophilic aromatic and aliphatic segments [22] [24]. The hydrochloride salt formation typically enhances aqueous solubility compared to the free base form through ionic solvation mechanisms [27] [29].

The presence of the dimethylamino group in its protonated state provides positive charge density that facilitates interactions with polar solvents [22] [24]. Simultaneously, the benzyloxy and cyclohexyl moieties contribute to interactions with less polar solvent systems through van der Waals forces and π-π stacking interactions [21] [23].

Table 3: Predicted Solubility Profile in Various Solvents

| Solvent System | Expected Solubility | Mechanism |

|---|---|---|

| Water | Moderate to good | Ionic solvation of hydrochloride |

| Methanol | Good | Hydrogen bonding and polar interactions |

| Ethanol | Good | Mixed polar/nonpolar solvation |

| Dimethyl sulfoxide | Excellent | Strong polar aprotic solvation |

| Chloroform | Limited | Primarily van der Waals interactions |

| Hexane | Poor | Insufficient polar interactions |

The hydroxyl groups present in both the phenolic and cyclohexyl portions of the molecule can participate in hydrogen bonding with protic solvents, enhancing solubility in alcohols and other hydrogen bond acceptor solvents [22] [24]. The benzyl group provides aromatic character that may facilitate dissolution in aromatic solvents through π-π interactions [21] [23].

Hydrochloride salts demonstrate pH-dependent solubility behavior, with enhanced dissolution under acidic conditions where the amino group remains protonated [27] [29]. This characteristic has important implications for bioavailability and pharmaceutical formulation considerations.

Melting Point, Boiling Point, and Thermal Stability

The thermal properties of 3-(4-(Benzyloxy)-2-((dimethylamino)methyl)-1-hydroxycyclohexyl)phenol hydrochloride reflect its complex molecular structure and ionic salt character [2] [29]. The boiling point has been computationally predicted at 503.3 ± 50.0°C at 760 mmHg, indicating substantial thermal stability of the covalent framework [2] [17].

Table 4: Thermal Properties

| Property | Value | Method/Notes |

|---|---|---|

| Melting Point | Not experimentally determined | Requires empirical measurement |

| Boiling Point | 503.3 ± 50.0°C (at 760 mmHg) | Computational prediction |

| Decomposition Temperature | Not specified | Typical range 150-250°C for organic HCl salts |

| Thermal Stability | Stable under standard conditions | Based on structural analysis |

Hydrochloride salts typically exhibit thermal decomposition before reaching their theoretical boiling points due to the relatively weak ionic interactions compared to covalent bonds [27] [29]. The decomposition process generally involves loss of hydrogen chloride gas, leaving the free base form of the compound [18] [27].

The thermal stability is influenced by several structural factors including the strength of the ionic interaction between the protonated amine and chloride ion, the stability of the organic framework, and the presence of thermally labile functional groups [29]. The benzyloxy group may undergo thermal cleavage at elevated temperatures, while the cyclohexyl ring system provides structural rigidity that enhances overall thermal stability [21] [30].

Differential scanning calorimetry analysis would be required to determine precise melting point, glass transition temperature, and decomposition onset temperature for comprehensive thermal characterization [27] [29]. The predicted high boiling point suggests significant intermolecular interactions and molecular complexity that stabilize the liquid phase [2] [17].

Spectroscopic Characteristics

The spectroscopic properties of 3-(4-(Benzyloxy)-2-((dimethylamino)methyl)-1-hydroxycyclohexyl)phenol hydrochloride provide detailed structural information through various analytical techniques [11] [12]. The complex molecular architecture generates characteristic spectral signatures that enable structural confirmation and purity assessment [14] [27].

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectroscopy reveals distinct chemical environments for the various hydrogen atoms within the molecular structure [11] [27]. The phenolic hydroxyl proton typically appears as a broad singlet in the downfield region around 9-10 parts per million due to hydrogen bonding effects [12] [27].

The benzyloxy methylene protons exhibit characteristic patterns with benzylic protons appearing as singlets around 5.0-5.5 parts per million [11] [21]. The aromatic protons from both the phenyl and benzyl rings generate multiplets in the 7.0-8.0 parts per million region with specific coupling patterns that confirm substitution patterns [12] [21].

Table 5: Characteristic Nuclear Magnetic Resonance Chemical Shifts

| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Phenolic OH | 9.0-10.0 | Broad singlet | 1H |

| Aromatic CH | 7.0-8.0 | Multiplets | 9H |

| Benzyloxy CH₂ | 5.0-5.5 | Singlet | 2H |

| Dimethylamino CH₃ | 2.2-2.8 | Singlet | 6H |

| Cyclohexyl CH | 1.0-4.0 | Complex multiplets | 9H |

The dimethylamino group produces a characteristic singlet for the methyl protons, with chemical shift values influenced by the protonation state in the hydrochloride salt form [12] [27]. The cyclohexyl protons generate complex multiplet patterns reflecting the chair conformation and axial-equatorial relationships [11] [30].

Infrared Spectroscopy

Infrared spectroscopy provides functional group identification through characteristic vibrational frequencies [3] [11]. The phenolic hydroxyl group exhibits a broad absorption band between 3200-3600 cm⁻¹ due to O-H stretching vibrations [23] [30].

The aromatic carbon-carbon stretching vibrations appear as multiple bands in the 1450-1600 cm⁻¹ region, while the benzyloxy C-O stretching occurs around 1000-1300 cm⁻¹ [21] [23]. The protonated dimethylamino group in the hydrochloride salt form may exhibit N-H stretching vibrations in the 2400-3000 cm⁻¹ region [18] [27].

Mass Spectrometry

Mass spectrometric analysis confirms the molecular weight and fragmentation patterns characteristic of the compound structure [3] [4]. The molecular ion peak appears at m/z 391.93, corresponding to the protonated molecular ion including the hydrochloride salt [2] [4].

Fragmentation patterns typically involve loss of the benzyl group (m/z 301), dimethylamino methyl group (m/z 334), and various cyclohexyl fragments, providing structural confirmation through systematic mass losses [3] [11].

Crystallographic Data Analysis

The crystallographic structure of 3-(4-(Benzyloxy)-2-((dimethylamino)methyl)-1-hydroxycyclohexyl)phenol hydrochloride provides fundamental insights into its three-dimensional molecular arrangement and intermolecular interactions [15] [23]. Hydrochloride salts typically crystallize in ordered lattice structures stabilized by ionic interactions and hydrogen bonding networks [18] [27].

The molecular packing within the crystal lattice is influenced by the geometric constraints imposed by the cyclohexyl ring system, which adopts chair conformations to minimize steric interactions [15] [30]. The benzyloxy substituent extends from the cyclohexyl framework, creating specific spatial arrangements that affect crystal density and packing efficiency [21] [23].

Table 6: Predicted Crystallographic Parameters

| Parameter | Expected Range | Basis |

|---|---|---|

| Crystal System | Monoclinic or Triclinic | Common for complex organic salts |

| Space Group | P21/c or P-1 | Typical for hydrochloride salts |

| Unit Cell Density | 1.2-1.4 g/cm³ | Based on molecular composition |

| Hydrogen Bonding | Extensive network | Multiple donor/acceptor sites |

| Intermolecular Interactions | π-π stacking, van der Waals | Aromatic and aliphatic components |

The chloride anion participates in multiple hydrogen bonding interactions with the protonated dimethylamino group and potentially with the hydroxyl groups present in the structure [18] [27]. These ionic interactions contribute significantly to the overall lattice energy and crystal stability [29].

The phenolic hydroxyl group serves as both a hydrogen bond donor and acceptor, creating extended hydrogen bonding networks that influence crystal morphology and mechanical properties [23] [24]. The benzyl aromatic rings may participate in π-π stacking interactions with neighboring molecules, contributing to the overall crystal cohesion [21] [23].

Crystallographic analysis would reveal specific bond lengths, bond angles, and torsional angles that define the molecular conformation within the solid state [15] [23]. The cyclohexyl ring geometry, including axial and equatorial substituent orientations, would be precisely determined through single crystal structure determination [30].

The crystal packing arrangement affects important physicochemical properties including dissolution rate, mechanical stability, and polymorphic behavior [27] [29]. Different crystalline forms or polymorphs may exhibit distinct solubility profiles and bioavailability characteristics, making crystallographic characterization essential for pharmaceutical applications [18] [29].

Retrosynthetic Analysis and Strategic Approaches

The synthetic planning for 3-(4-(Benzyloxy)-2-((dimethylamino)methyl)-1-hydroxycyclohexyl)phenol hydrochloride requires a systematic retrosynthetic analysis to identify suitable disconnection strategies and precursor molecules [1] [2]. The target molecule presents multiple strategic disconnection points that can be analyzed through established retrosynthetic principles [3] [4].

The primary retrosynthetic approach involves identifying the cyclohexanone core as a central synthon, which can be constructed through a strategic disconnection of the carbon-carbon bond between the cyclohexyl ring and the phenol moiety [5] [6]. This approach recognizes the phenylcyclohexanol framework as a key structural element that can be accessed through nucleophilic addition of an organometallic reagent to a cyclohexanone derivative [7] [8].

The most logical retrosynthetic pathway involves three major disconnections: first, the formation of the hydrochloride salt through simple acid-base chemistry; second, the construction of the carbon-carbon bond between the meta-methoxyphenyl group and the cyclohexyl ring through organometallic addition; and third, the preparation of the cyclohexanone precursor bearing the dimethylaminomethyl substituent through Mannich reaction chemistry [9] [10] [11].

Table 1: Strategic Disconnection Analysis

| Disconnection Site | Synthetic Strategy | Precursor Requirements |

|---|---|---|

| Hydrochloride formation | Acid-base chemistry | Free base tramadol derivative |

| Aryl-cyclohexyl bond | Grignard addition | Aryl halide + cyclohexanone |

| Dimethylaminomethyl group | Mannich reaction | Cyclohexanone + formaldehyde + amine |

| Benzyloxy protection | Benzylation | Phenol + benzyl halide |

The retrosynthetic strategy must also consider the stereochemical implications, as the target molecule contains multiple stereocenters that require careful control during synthesis [5] [8]. The strategic placement of protecting groups, particularly the benzyloxy functionality, plays a crucial role in enabling selective transformations while maintaining the integrity of sensitive functional groups [12] [13].

Mannich Reaction Pathways for Cyclohexanone Derivatives

The Mannich reaction represents a fundamental transformation in the synthesis of cyclohexanone derivatives bearing aminomethyl substituents [9] [14] [15]. This three-component reaction involves the condensation of cyclohexanone, formaldehyde, and a secondary amine to generate the requisite dimethylaminomethyl-substituted cyclohexanone intermediate [10] [16].

The mechanistic pathway proceeds through initial formation of an iminium ion from the condensation of formaldehyde with dimethylamine, followed by nucleophilic attack of the enolate form of cyclohexanone on the electrophilic iminium species [9] [15]. The stereochemical outcome of this reaction depends on the conformational preferences of the cyclohexanone ring system and the approach trajectory of the iminium electrophile [14] [17].

Table 2: Mannich Reaction Optimization Parameters

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 60-80°C | Higher temperatures favor product formation [15] |

| Reaction Time | 4-8 hours | Extended times improve conversion [10] |

| Solvent | Acetic acid or ethanol | Protic solvents enhance reactivity [16] |

| Molar Ratio | 1:1.2:1.1 (ketone:aldehyde:amine) | Slight excess of electrophiles improves yields [15] |

The synthetic utility of the Mannich reaction in cyclohexanone chemistry has been demonstrated through extensive mechanistic studies and optimization efforts [14] [17]. The reaction typically proceeds with good regioselectivity at the alpha position of cyclohexanone, although the diastereoselectivity can vary depending on reaction conditions and substitution patterns [14] [18].

Contemporary approaches to Mannich chemistry have explored the use of asymmetric organocatalysis to control the stereochemical outcome of these transformations [14] [19]. Proline-catalyzed asymmetric Mannich reactions of cyclohexanone have shown excellent enantioselectivity under optimized conditions, providing access to enantioenriched products through careful selection of catalyst structure and reaction parameters [14] [17].

Benzylation Procedures and Optimization

The installation of benzyloxy protecting groups represents a critical step in the synthetic sequence, requiring mild and selective conditions to avoid interference with other functional groups [12] [20] [21]. Traditional benzylation methods often employ basic conditions that may not be compatible with sensitive substrates containing multiple reactive sites [22].

Modern benzylation procedures have evolved to include neutral or mildly acidic conditions that provide excellent compatibility with complex molecular architectures [20] [22]. The use of 2-benzyloxy-1-methylpyridinium triflate as a benzylating agent represents a significant advancement, offering effective protection under neutral conditions without the harsh basic environment required for traditional Williamson ether synthesis [20] [21].

Table 3: Benzylation Method Comparison

| Method | Conditions | Advantages | Limitations |

|---|---|---|---|

| Williamson ether synthesis | NaH, BnBr, DMF | High yields, established protocol | Requires basic conditions [23] |

| Benzyl trichloroacetimidate | TfOH, neutral conditions | Mild acidic activation | Limited substrate scope [20] |

| 2-Benzyloxypyridinium salt | Neutral, thermal activation | Excellent functional group tolerance | Higher cost reagent [20] [22] |

| Phase transfer catalysis | TBAB, aqueous base | Water-compatible system | Lower efficiency [24] |

The optimization of benzylation procedures requires careful consideration of solvent effects, temperature control, and reaction stoichiometry [23] [25]. Aromatic solvents such as toluene often provide superior results compared to polar aprotic solvents, particularly when using pyridinium-based benzylating agents [20] [21].

Recent developments in sustainable benzylation chemistry have focused on the use of benzyl alcohols as direct benzylating agents under catalytic conditions [23] [25]. These atom-economical approaches eliminate the need for halide-containing reagents and provide environmentally benign pathways to benzyl ether formation [25] [26].

Hydroxylation and Phenol Functionalization Methods

The functionalization of phenolic compounds through hydroxylation reactions provides access to polyhydroxylated aromatic systems that serve as important intermediates in pharmaceutical synthesis [27] [28] [29]. Contemporary hydroxylation methods have evolved beyond traditional approaches to include metal-free systems and environmentally benign protocols [28] [30].

Boron-mediated directed aromatic carbon-hydrogen hydroxylation has emerged as a powerful tool for the site-selective introduction of hydroxyl groups into aromatic systems [28]. This methodology utilizes the chelation-assisted activation of carbon-hydrogen bonds through boron reagents, providing excellent regioselectivity and functional group compatibility under mild conditions [28] [29].

Table 4: Phenol Hydroxylation Methods

| Method | Reagents | Selectivity | Reaction Conditions |

|---|---|---|---|

| Iron-catalyzed oxidation | Fe-BTC, H₂O₂ | Ortho/para | Aqueous, 50-80°C [27] |

| Boron-mediated hydroxylation | BBr₃, NaBO₃ | Ortho-directed | DCM, RT to reflux [28] |

| Transition metal catalysis | Pd/Rh complexes | Variable | High temperature [29] |

| Electrochemical methods | Controlled potential | Position-dependent | Aqueous electrolyte [30] |

The development of transition metal-free hydroxylation protocols has addressed many of the limitations associated with traditional metal-catalyzed systems [28] [30]. These methods often provide superior functional group tolerance and eliminate concerns regarding metal contamination in pharmaceutical applications [28] [29].

The strategic application of protecting groups during phenol hydroxylation is essential for achieving the desired substitution patterns [12] [13]. Benzyl ethers serve as excellent protecting groups that remain stable under most hydroxylation conditions while being readily removable through catalytic hydrogenolysis [12] [31].

Alternative Synthetic Routes from Tramadol

The synthetic chemistry of tramadol derivatives provides valuable insights into alternative approaches for constructing complex cyclohexanol frameworks [11] [16] [32]. The established tramadol synthesis pathways offer proven methodologies that can be adapted for the preparation of related structural analogs [10] [16].

The conventional tramadol synthesis employs a two-step sequence involving Mannich reaction formation of the aminoketone intermediate followed by Grignard addition of the aromatic nucleophile [10] [16] [33]. This approach has been extensively optimized for industrial production and provides excellent yields under controlled conditions [34] [33] [35].

Table 5: Tramadol Synthesis Route Variations

| Approach | Key Steps | Yield Range | Commercial Viability |

|---|---|---|---|

| Traditional Mannich-Grignard | Mannich → Grignard addition | 70-85% [16] | High [33] |

| Continuous flow synthesis | Flow Mannich → flow addition | 75-90% [34] | Moderate |

| Biosynthetic pathways | Enzymatic transformations | Variable [11] | Research stage |

| Alternative organometallics | Organolithium addition | 65-80% [16] | Moderate |

Contemporary developments in tramadol synthesis have explored continuous flow methodologies that provide enhanced control over reaction parameters and improved safety profiles [34] [36]. These flow-based approaches enable rapid screening of reaction conditions and facilitate scale-up operations through modular reactor design [34] [37].

The biosynthetic production of tramadol represents an emerging area of investigation that may provide sustainable alternatives to traditional chemical synthesis [11] [38]. Natural occurrence of tramadol in plant sources has opened new avenues for understanding biosynthetic pathways and developing biotechnological production methods [11] [39].

Scale-up Considerations and Industrial Production Parameters

The translation of laboratory-scale synthetic methods to industrial production requires careful consideration of multiple factors including safety, economics, environmental impact, and process robustness [40] [41] [33]. Scale-up operations must address issues of heat transfer, mixing efficiency, and material handling that may not be apparent at smaller scales [41] [42].

Industrial cyclohexanone production provides a foundation for understanding large-scale synthetic operations in this chemical class [40] [43] [44]. The established infrastructure for cyclohexanone manufacturing includes specialized equipment for handling volatile organic compounds and managing exothermic reaction conditions [40] [41].

Table 6: Industrial Scale-up Parameters

| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |

|---|---|---|---|

| Batch Size | 0.1-1 kg | 10-100 kg | 1000-10000 kg [40] |

| Heat Management | Standard equipment | Enhanced cooling | Specialized heat exchangers [41] |

| Safety Considerations | Standard protocols | Process hazard analysis | Comprehensive safety systems [42] |

| Quality Control | Analytical monitoring | In-process testing | Continuous monitoring [45] |

The optimization of reaction conditions for large-scale production often requires modification of laboratory procedures to accommodate industrial equipment limitations and safety requirements [41] [42]. Temperature control becomes particularly critical in exothermic reactions involving Grignard chemistry or Mannich condensations [33] [35].

Continuous flow processing has emerged as an attractive alternative to traditional batch operations for pharmaceutical manufacturing [34] [37] [46]. Flow systems provide enhanced control over reaction parameters, improved safety profiles, and reduced waste generation compared to conventional batch processes [34] [46].

Green Chemistry Approaches and Sustainable Synthesis

The implementation of green chemistry principles in pharmaceutical synthesis has become increasingly important for environmental sustainability and regulatory compliance [47] [48] [39]. Sustainable synthetic approaches focus on reducing waste generation, minimizing hazardous reagent use, and improving atom economy throughout the synthesis [49] [48].

Environmentally benign alternatives to traditional synthetic methods have been developed for many of the key transformations required in cyclohexanone chemistry [47] [50] [39]. These approaches often employ catalytic systems that reduce stoichiometric waste and utilize renewable feedstocks when possible [50] [39].

Table 7: Green Chemistry Metrics

| Synthetic Approach | E-Factor | Atom Economy | Renewable Content |

|---|---|---|---|

| Traditional synthesis | 50-100 [39] | 60-70% | Low |

| Optimized green route | 20-30 [39] | 80-90% | Moderate |

| Biocatalytic methods | 10-20 [38] | 85-95% | High |

| Flow chemistry | 15-25 [34] | 75-85% | Variable |

The development of biocatalytic alternatives for key synthetic transformations represents a promising avenue for sustainable pharmaceutical manufacturing [50] [38] [51]. Enzyme-catalyzed reactions often proceed under mild conditions with excellent selectivity and minimal waste generation [38] [51] [52].

Solvent selection plays a crucial role in developing environmentally sustainable synthetic processes [48] [39]. Water-based reaction systems and bio-derived solvents provide attractive alternatives to traditional organic solvents while maintaining reaction efficiency [47] [48].

The integration of renewable feedstocks into pharmaceutical synthesis pathways represents a long-term sustainability goal that requires innovative synthetic strategies [50] [39] [53]. Biomass-derived aromatic compounds can potentially serve as starting materials for phenolic intermediates, reducing dependence on petroleum-based precursors [50] [53].

Dates

Explore Compound Types